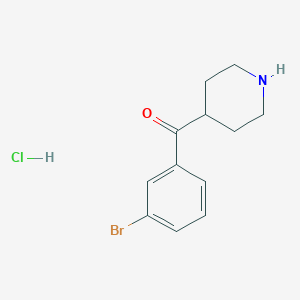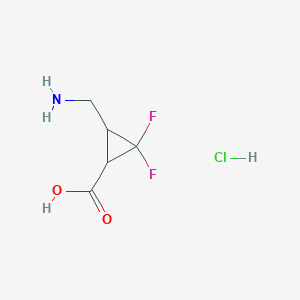
(3-Bromophenyl)-4-piperidinyl-methanone HCl
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” can be analyzed using techniques such as X-ray diffraction . This method provides static 3D structures of compounds and can visualize fast structural changes, which is crucial for understanding chemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromophenyl)-4-piperidinyl-methanone HCl” can be determined using various analytical techniques . These may include determining its melting point, boiling point, and density .Scientific Research Applications
Carbonic Anhydrase Inhibition
A key application of bromophenol derivatives, closely related to (3-Bromophenyl)-4-piperidinyl-methanone HCl, involves their role as carbonic anhydrase inhibitors. These compounds, including novel bromophenol derivatives, have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II, essential enzymes in pH regulation and fluid balance in various tissues. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain metabolic disorders. Notably, these compounds displayed competitive inhibition and showed strong activity against hCA I, even more effective than clinically used acetazolamide in some cases (Akbaba et al., 2013) (Balaydın et al., 2012).
Antioxidant Properties
Another significant application area for bromophenol derivatives is their antioxidant potential. These compounds, including synthesized bromophenols with varying degrees of bromination, have been studied for their in vitro antioxidant activities. They have demonstrated considerable radical scavenging activities, comparable to or even exceeding those of standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol. This suggests their potential use as antioxidants in pharmaceutical or nutraceutical applications, protecting against oxidative stress-related diseases (Çetinkaya et al., 2012).
Alzheimer's Disease Therapy
Exploratory research on multifunctional amides, related to the structural framework of (3-Bromophenyl)-4-piperidinyl-methanone HCl, has shown moderate enzyme inhibitory potentials against enzymes relevant to Alzheimer's disease. These studies highlight the potential therapeutic applications of these compounds in developing treatments for neurodegenerative conditions. The enzyme inhibition activity, coupled with mild cytotoxicity profiles, positions these compounds as promising candidates for further drug development efforts aimed at combating Alzheimer's disease (Hassan et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRJBORWXXBHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-4-piperidinyl-methanone HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
amine](/img/structure/B1531547.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)
![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)